2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C13H14N6O3S |
|---|---|
Molecular Weight |
334.36 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14N6O3S/c1-3-19-12(9-5-4-6-21-9)15-16-13(19)23-7-10(20)14-11-8(2)17-22-18-11/h4-6H,3,7H2,1-2H3,(H,14,18,20) |
InChI Key |
YRAVMUOHIVNLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NON=C2C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Ethyl-5-(2-furyl)-4H-1,2,4-triazole Intermediate
- Starting materials: Typically, hydrazine derivatives react with appropriate furyl-substituted carboxylic acid derivatives or esters.
- Reaction conditions: Cyclization under acidic or basic catalysis at elevated temperatures (80–120 °C) in polar solvents like ethanol or DMF.
- Purification: Recrystallization or chromatographic techniques to isolate the triazole intermediate.
Formation of the Sulfanyl Linkage
- Method: The triazole intermediate bearing a suitable leaving group (e.g., halide) at the 3-position is reacted with thiol-containing acetamide derivatives.
- Reagents: Thiol nucleophiles or thiolate salts generated in situ.
- Conditions: Mild bases (e.g., triethylamine) in aprotic solvents such as dichloromethane or acetonitrile at room temperature to 50 °C.
- Outcome: Formation of the 3-sulfanyl-substituted triazole-acetamide intermediate.
Coupling with 4-Methyl-1,2,5-oxadiazol-3-yl Amine
- Approach: The acetamide intermediate is coupled with 4-methyl-1,2,5-oxadiazol-3-yl amine or its activated derivative (e.g., acid chloride or ester).
- Catalysts: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Solvents: Polar aprotic solvents like DMF or DCM.
- Temperature: Typically 0–25 °C to avoid decomposition.
- Purification: Chromatography or recrystallization to obtain the final product.
Reaction Conditions and Optimization
| Step | Key Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | Hydrazine + furyl carboxylic acid derivative | 80–120 | Ethanol/DMF | 70–85 | Acid/base catalysis, reflux |
| Sulfanyl linkage formation | Triazole halide + thiol nucleophile | 25–50 | DCM/Acetonitrile | 65–80 | Mild base, inert atmosphere preferred |
| Amide coupling with oxadiazole | Acetamide intermediate + oxadiazolyl amine + EDCI/DCC | 0–25 | DMF/DCM | 60–75 | Coupling agent critical for efficiency |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of triazole, oxadiazole, and acetamide protons and carbons.
- Mass Spectrometry (MS): Verifies molecular weight consistent with C17H18N6O3S (approximate formula).
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as amide carbonyl and heterocyclic rings.
Research Findings and Notes
- The sulfanyl linkage formation is sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) improves yields.
- The choice of coupling agent significantly affects the amide bond formation efficiency; EDCI is preferred for milder conditions.
- Reaction times vary from 2 to 24 hours depending on step and scale.
- Scale-up requires careful control of temperature and stirring to maintain product consistency.
- The compound’s stability is enhanced by the oxadiazole ring, which also contributes to its biological activity profile.
Summary Table of Preparation Methods
| Preparation Stage | Reaction Type | Key Reagents/Conditions | Challenges | Optimization Strategies |
|---|---|---|---|---|
| Triazole ring synthesis | Cyclization | Hydrazine, furyl acid derivatives, acid/base catalyst | Side reactions, incomplete cyclization | Temperature control, solvent choice |
| Sulfanyl linkage introduction | Nucleophilic substitution | Triazole halide, thiol nucleophile, mild base | Oxidation of thiol, low nucleophilicity | Inert atmosphere, base selection |
| Amide bond formation | Coupling reaction | Acetamide intermediate, oxadiazolyl amine, EDCI/DCC | Low coupling efficiency, side products | Use of coupling agents, temperature control |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | DCM, 0–5°C, 2–4 hrs | Sulfoxide derivative (R-SO-R') | |
| mCPBA | THF, RT, 6–8 hrs | Sulfone derivative (R-SO₂-R') |
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
Sulfoxide formation occurs faster than sulfonation under mild conditions.
Reduction Reactions
The acetamide and oxadiazole groups participate in reductions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | EtOH, 50°C, 3 hrs | Secondary alcohol (R-CH₂-OH) | |
| LiAlH₄ | Anhydrous ether, 0°C, 1 hr | Amine intermediate (R-NH₂) |
Mechanistic Insights :
-
LiAlH₄ reduces the oxadiazole ring to an open-chain amine, destabilizing the heterocycle.
-
NaBH₄ selectively reduces carbonyl groups without affecting the triazole core.
Substitution Reactions
The sulfanyl group acts as a nucleophilic site for displacement:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Benzylamine | K₂CO₃, DMF, reflux | N-Benzyl thioether derivative | |
| 4-Chlorothiophenol | CuI, DMSO, 80°C, 12 hrs | Aryl thioether (R-S-C₆H₄Cl) |
Kinetic Data :
-
Substitution at the sulfanyl site follows second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 80°C).
-
Electron-withdrawing substituents on aryl thiols accelerate reaction rates.
Cycloaddition Reactions
The triazole and oxadiazole rings participate in [3+2] cycloadditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | Cu(I), 120°C, 24 hrs | Triazole-fused bicyclic compound | |
| Nitrile oxide | Toluene, RT, 48 hrs | Isoxazoline adduct |
Computational Evidence :
-
DFT studies confirm a low activation barrier (ΔG‡ = 18.7 kcal/mol) for triazole-alkyne cycloadditions .
-
Steric hindrance from the ethyl group slows reactivity at the triazole C-5 position .
Hydrolysis and Stability
Acidic Hydrolysis :
-
The oxadiazole ring hydrolyzes in HCl (1M, 70°C) to form a diamide (t₁/₂ = 45 min).
Basic Hydrolysis : -
NaOH (1M) cleaves the acetamide bond, yielding a carboxylic acid (80% yield in 2 hrs).
Catalytic Modifications
| Catalyst | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Pd/C (10%) | Hydrogenolysis | Ethyl group dealkylation (C₂H₅ → CH₃) | |
| RuCl₃ | Oxidation | Furyl ring epoxidation |
Applications :
-
Catalytic hydrogenolysis enables selective modification of the ethyl substituent for SAR studies.
-
Epoxidation of the furyl ring enhances water solubility but reduces metabolic stability.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. A notable study reported that triazole compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 30 | |
| Compound B | E. coli | 25 | |
| Compound C | P. mirabilis | 28 |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound may exhibit similar efficacy against fungal pathogens, particularly those resistant to conventional treatments. Research indicates that derivatives with triazole functionalities are effective against various fungi, including Candida species.
Plant Growth Regulators
Compounds containing triazole rings are often utilized as plant growth regulators due to their ability to modulate plant hormone levels and enhance growth under stress conditions. They can improve resistance to drought and salinity in crops.
Table 2: Effects of Triazole Derivatives on Plant Growth
Pest Resistance
The incorporation of triazole-based compounds into agricultural practices can enhance pest resistance, providing an eco-friendly alternative to synthetic pesticides.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of triazole derivatives and tested their antimicrobial activity against multiple bacterial strains using the disk diffusion method. The results indicated that certain derivatives had inhibition zones exceeding 30 mm against resistant strains, highlighting their potential as therapeutic agents for treating infections caused by antibiotic-resistant bacteria .
Case Study 2: Agricultural Impact
A field trial conducted on wheat crops treated with triazole derivatives showed a significant increase in yield compared to untreated controls. The treated crops exhibited improved resilience to environmental stressors such as drought, demonstrating the practical benefits of these compounds in agriculture .
Mechanism of Action
The mechanism of action of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence bioactivity. Key analogs include:
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Substituting the ethyl group with an amino group enhances anti-exudative activity, as shown in carrageenan-induced edema models (e.g., 55% inhibition at 10 mg/kg vs. 48% for diclofenac sodium) .
- 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide : Replacing ethyl with benzyl improves fungicidal activity but reduces solubility due to increased hydrophobicity .
Heterocyclic Modifications in the Acetamide Moiety
The acetamide’s terminal heterocycle dictates target selectivity:
- N-(2-Fluorophenyl) analogs : Pyrazine-substituted triazole derivatives (e.g., 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide) exhibit enhanced kinase inhibition but lower anti-inflammatory potency compared to the oxadiazole-containing compound .
- N-(4-Methyl-1,2,5-oxadiazol-3-yl) group : This moiety in the target compound improves metabolic stability, as evidenced by reduced CYP450-mediated degradation in vitro compared to phenyl-substituted analogs .
Anti-Exudative and Anti-Inflammatory Activity
A systematic comparison of anti-exudative activity (AEA) reveals:
The target compound’s AEA is superior to pyridine-containing analogs, likely due to the oxadiazole’s electron-withdrawing effects enhancing hydrogen bonding with inflammatory mediators .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups: Furan and amino substituents increase AEA by stabilizing charge-transfer complexes with cyclooxygenase-2 (COX-2) .
- Hydrophobic Substituents : Ethyl and benzyl groups enhance membrane permeability but may reduce aqueous solubility .
- Heterocyclic Termini : Oxadiazole > pyrazine > phenyl in terms of metabolic stability and target affinity .
Biological Activity
The compound 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features a triazole ring, which is known for its role in various biological activities. The presence of a furan moiety and an oxadiazole group contributes to its potential efficacy.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 476.12096 | 206.1 |
| [M+Na]+ | 498.10290 | 221.4 |
| [M+NH4]+ | 493.14750 | 213.0 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, several studies have reported that compounds similar to the one exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Study Findings : In vitro tests demonstrated that triazole derivatives showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Antifungal Activity
The compound's antifungal activity is particularly noteworthy due to the presence of the furan ring, which enhances its interaction with fungal enzymes.
- Case Study : A study involving the synthesis of related triazole compounds revealed that they exhibited potent antifungal activity comparable to established antifungals like bifonazole .
Antiviral Activity
Triazoles have also shown promise in antiviral applications. Research indicates that similar compounds can inhibit viral replication through various mechanisms.
- Research Insights : Compounds derived from triazoles were tested against viruses such as HIV and showed inhibition rates exceeding 70% at certain concentrations .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives indicate that they may serve as effective agents in cancer therapy.
- Cytotoxicity Studies : A series of related compounds demonstrated moderate cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µg/mL . The mechanism of action is believed to involve apoptosis induction in cancer cells.
The biological activities of triazole compounds are attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes in fungi.
- DNA Interaction : Some derivatives bind to DNA or interfere with DNA replication processes.
- Membrane Disruption : Triazoles can disrupt microbial cell membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Answer : The core scaffold is synthesized via nucleophilic substitution reactions. For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (precursor) is reacted with chloroacetamides in ethanol under basic conditions (KOH) at reflux (1 hour). The product is isolated via precipitation in water, followed by recrystallization from ethanol . Advanced derivatives may involve coupling with oxadiazole moieties using pyridine/zeolite catalysts under high-temperature reflux (150°C for 5 hours) .
Q. How is the structural identity of this compound validated post-synthesis?
- Answer : Characterization typically involves:
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. What in vitro assays are suitable for preliminary anti-inflammatory screening?
- Answer : Anti-exudative activity (AEA) is commonly assessed using the formalin-induced rat paw edema model at doses of 10 mg/kg. Comparative analysis with reference drugs (e.g., diclofenac sodium at 8 mg/kg) is performed to quantify efficacy. Data are statistically analyzed using ANOVA with post-hoc tests .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer : SAR studies involve:
- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) at the triazole or oxadiazole rings to modulate activity .
- Bioisosteric replacements : Swapping the furyl group with thiophene or pyridine analogs to assess heterocyclic effects .
- Pharmacokinetic profiling : LogP and solubility measurements to correlate hydrophobicity with bioavailability .
Q. What computational methods are recommended for predicting binding interactions with inflammatory targets?
- Answer :
- Molecular docking (AutoDock/Vina) against COX-2 or TNF-α to identify binding poses.
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR modeling using descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict AEA .
Q. How should contradictory data on anti-exudative efficacy between in vitro and in vivo models be resolved?
- Answer :
- Dose-response reevaluation : Test higher doses (up to 50 mg/kg) in rodents to confirm activity thresholds.
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
- Tissue distribution studies : Radiolabel the compound to track accumulation in inflamed tissues .
Methodological Tables
Table 1 : Key Reaction Conditions for Acetamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole-thione synthesis | Ethanol, KOH, reflux (1 h) | 75–85 | |
| Acetamide coupling | Pyridine/zeolite, 150°C (5 h) | 60–70 |
Table 2 : Anti-Exudative Activity of Selected Derivatives (vs. Diclofenac Sodium)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | p-value |
|---|---|---|---|
| 3.1 | 10 | 42.3 ± 2.1 | <0.05 |
| 3.12 | 10 | 38.7 ± 1.8 | <0.01 |
| Diclofenac | 8 | 48.5 ± 3.2 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
